molecular formula C15H14O2 B184856 Methyl 3-(4-methylphenyl)benzoate CAS No. 114772-33-7

Methyl 3-(4-methylphenyl)benzoate

Cat. No. B184856
Key on ui cas rn: 114772-33-7
M. Wt: 226.27 g/mol
InChI Key: HCYLHRKOAGCJRM-UHFFFAOYSA-N
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Patent
US05243054

Procedure details

To a mixture of methyl 3-iodobenzoate (26.1 g) in 4-iodotoluene (21.9 g) was added copper powder (31.8 g) gradually at 180°-190° C. The mixture was then stirred for 6 hours at 200°-210° C. The reaction mixture was cooled to room temperature, to which was added toluene. Insoluble materials were filtered off, and the filtrate was concentrated to dryness. The residue was purified by column chromatography on silica gel to afford the title compound as a colorless oil (6.61 g, 29%).
Quantity
26.1 g
Type
reactant
Reaction Step One
Quantity
21.9 g
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
copper
Quantity
31.8 g
Type
catalyst
Reaction Step Three
Yield
29%

Identifiers

REACTION_CXSMILES
I[C:2]1[CH:3]=[C:4]([CH:9]=[CH:10][CH:11]=1)[C:5]([O:7][CH3:8])=[O:6].[C:12]1([CH3:18])[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1>IC1C=CC(C)=CC=1.[Cu]>[CH3:18][C:12]1[CH:17]=[CH:16][C:15]([C:2]2[CH:11]=[CH:10][CH:9]=[C:4]([C:5]([O:7][CH3:8])=[O:6])[CH:3]=2)=[CH:14][CH:13]=1

Inputs

Step One
Name
Quantity
26.1 g
Type
reactant
Smiles
IC=1C=C(C(=O)OC)C=CC1
Name
Quantity
21.9 g
Type
solvent
Smiles
IC1=CC=C(C=C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Three
Name
copper
Quantity
31.8 g
Type
catalyst
Smiles
[Cu]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was then stirred for 6 hours at 200°-210° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
Insoluble materials were filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated to dryness
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography on silica gel

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
CC1=CC=C(C=C1)C1=CC(=CC=C1)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 6.61 g
YIELD: PERCENTYIELD 29%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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